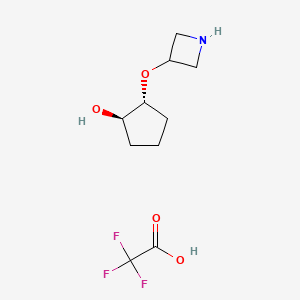![molecular formula C10H14F3NO2 B13466333 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid](/img/structure/B13466333.png)
3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine; trifluoroacetic acid is a compound that combines a highly strained bicyclo[1.1.1]pentane (BCP) motif with an azetidine ring, stabilized by trifluoroacetic acid. The BCP structure is known for its unique three-dimensional carbon framework, which has garnered significant interest in the pharmaceutical and material sciences due to its potential as a bioisostere for various functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine typically involves the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate as a precursor . One common method includes the enantioselective C–H functionalization of BCPs using donor/acceptor diazo compounds catalyzed by chiral dirhodium complexes . This process allows for the formation of new C–C bonds at the tertiary position of BCPs without compromising the integrity of the carbocyclic framework .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. scalable synthesis conditions for similar BCP derivatives have been reported, which could potentially be adapted for the large-scale production of 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring and BCP motif can undergo substitution reactions, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, chiral dirhodium complexes, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and pressures to maintain the stability of the highly strained BCP structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, enantioselective C–H functionalization can yield chiral substituted BCPs .
Applications De Recherche Scientifique
3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine involves its interaction with molecular targets through its unique three-dimensional structure. The BCP motif can engage in specific interactions with enzymes and receptors, potentially altering their activity and leading to various biological effects . The azetidine ring may also contribute to the compound’s overall reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentylamine: Another BCP derivative used in similar applications.
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate: A precursor for various BCP derivatives.
Propellane: A related structure used in the synthesis of BCPs.
Propriétés
Formule moléculaire |
C10H14F3NO2 |
|---|---|
Poids moléculaire |
238.22 g/mol |
Nom IUPAC |
3-(3-deuterio-1-bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13N.C2HF3O2/c1-6-2-8(1,3-6)7-4-9-5-7;3-2(4,5)1(6)7/h6-7,9H,1-5H2;(H,6,7)/i6D; |
Clé InChI |
UIDOYWZDLIJZJC-FNZLVDGMSA-N |
SMILES isomérique |
[2H]C12CC(C1)(C2)C3CNC3.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1C2CC1(C2)C3CNC3.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


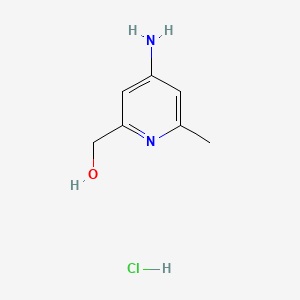
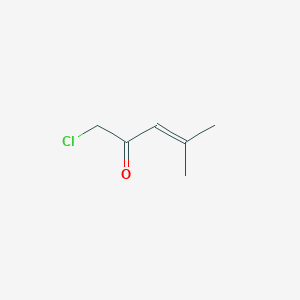
![1-(5-Amino-1-oxo-isoindolin-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13466255.png)
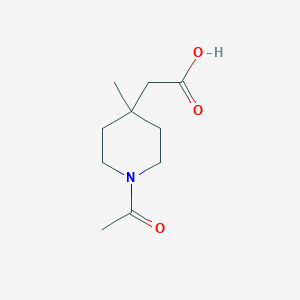
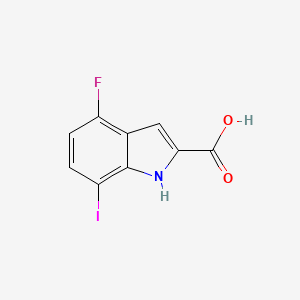
![2-Bromobicyclo[2.2.1]heptan-7-ol](/img/structure/B13466277.png)
![2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13466296.png)

![1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride](/img/structure/B13466319.png)
![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13466320.png)

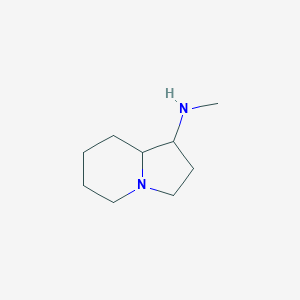
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B13466328.png)
